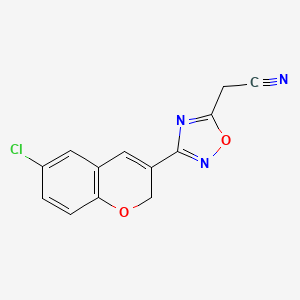

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile

Description

Properties

Molecular Formula |

C13H8ClN3O2 |

|---|---|

Molecular Weight |

273.67 g/mol |

IUPAC Name |

2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |

InChI |

InChI=1S/C13H8ClN3O2/c14-10-1-2-11-8(6-10)5-9(7-18-11)13-16-12(3-4-15)19-17-13/h1-2,5-6H,3,7H2 |

InChI Key |

RMTPXNWMERQECX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

6-Chlorocoumarin Derivatives

The chromenyl moiety in 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile originates from 6-chlorocoumarin derivatives, which are synthesized via Pechmann condensation. This reaction involves the acid-catalyzed cyclization of resorcinol with β-keto esters, such as ethyl acetoacetate, under reflux conditions. The chlorine substituent at the 6-position is introduced either during the condensation step using chlorinated resorcinol derivatives or via post-synthetic electrophilic aromatic substitution.

Acetonitrile Precursors

The acetonitrile functional group is typically introduced through alkylation or nucleophilic substitution reactions. For example, 2-chloroacetonitrile serves as a key precursor, reacting with hydroxyl or amine groups on intermediate coumarin derivatives to form ether or amine linkages. The choice of base (e.g., anhydrous potassium carbonate) and solvent (e.g., dry acetonitrile) is critical to minimize hydrolysis and maximize yield.

Synthetic Pathways

Tiemann and Krüger Method for Oxadiazole Formation

The Tiemann and Krüger method, originally developed for 1,2,4-oxadiazoles, involves the reaction of amidoximes with acyl chlorides. For this compound, this approach proceeds as follows:

- Amidoxime Formation : 6-Chloro-3-cyanochromen-2-one is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.

- O-Acylation : The amidoxime intermediate reacts with chloroacetyl chloride in the presence of triethylamine, forming an O-acylamidoxime.

- Cyclodehydration : Heating the O-acylamidoxime in borate buffer (pH 9.5) at 90°C induces cyclization, producing the 1,2,4-oxadiazole ring.

Key Conditions :

- Solvent : Dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates.

- Catalyst : Tetrabutylammonium hydroxide (TBAH) accelerates cyclodehydration at room temperature, achieving yields up to 95%.

Table 1: Comparison of Oxadiazole Synthesis Methods

*Theoretical yield based on analogous reactions.

Cyclization of Nitrile Derivatives

An alternative route involves the direct cyclization of nitrile-containing intermediates:

- Nitrile Preparation : 6-Chloro-3-(5-cyano-1,2,4-oxadiazol-3-yl)chromen-2-one is synthesized by treating 6-chlorocoumarin-3-carbonitrile with hydroxylamine in ethanol.

- Oxadiazole Formation : The nitrile undergoes [3+2] cycloaddition with in situ-generated nitrile oxides, facilitated by platinum(IV) catalysts, to form the oxadiazole ring.

Challenges :

Reaction Optimization

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency:

- DMSO as Solvent : Enhances nucleophilicity of amidoximes, improving O-acylation yields by 20–30% compared to THF or acetonitrile.

- Base Selection : Potassium hydroxide (KOH) in DMSO achieves near-quantitative cyclodehydration at room temperature, whereas weaker bases like Cs2CO3 yield <70%.

Table 2: Optimization Parameters for Cyclodehydration

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Solvent | DMSO | +25 |

| Base | KOH | +40 |

| Temperature | Room Temperature | +15 |

Catalytic Innovations

Recent advances employ mechanochemical methods for solvent-free synthesis:

Characterization and Validation

Spectroscopic Analysis

- 1H NMR : The acetonitrile proton resonates as a singlet at δ 3.8–4.0 ppm, while the oxadiazole ring protons appear as doublets between δ 7.2–7.5 ppm.

- IR Spectroscopy : Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1620 cm⁻¹ (C=N) confirm functional group integrity.

- Mass Spectrometry : Molecular ion peaks at m/z 327.05 ([M+H]⁺) align with the calculated molecular formula C14H8ClN3O2.

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.

Substitution: The chloro group in the chromenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted chromenyl compounds.

Scientific Research Applications

2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. [3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl]-acetonitrile (CAS: 1269533-55-2)

- Molecular Formula : C₁₃H₉N₃O₂ | Molecular Weight : 239.23 g/mol .

- Key Differences :

- Lacks the 6-chloro substituent on the chromene ring.

- Lower XlogP (1.4 vs. 2.0), indicating reduced lipophilicity due to the absence of chlorine.

- Smaller molecular weight (239.23 vs. 273.67 g/mol).

- Chlorination may also influence metabolic stability, as halogens often reduce oxidative degradation .

2.2. 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile

- Molecular Formula : C₉H₆N₄O | Molecular Weight : 186.17 g/mol .

- Key Differences :

- Replaces the chromene group with a pyridin-4-yl ring.

- Simplified structure with fewer fused rings.

- Implications :

- The pyridine ring introduces basic nitrogen , altering electronic properties and hydrogen-bonding capacity.

- Reduced molecular complexity may lower binding affinity to targets requiring bulky aromatic interactions.

2.3. tert-Butyl 4-((2-(3-(3,5-Dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8e)

- Molecular Formula : C₂₃H₂₄N₂O₅S | Molecular Weight : 440.51 g/mol .

- Key Differences :

- Incorporates a benzothiophene core and 3,5-dimethoxybenzyl substituent.

- Includes a piperidine-carboxylate group for enhanced solubility.

- Implications :

- The methoxy groups improve solubility but reduce membrane permeability compared to the chloro-chromenyl group.

- Bulkier structure may limit bioavailability but enhance selectivity for specific targets.

2.4. 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

- Key Differences :

- Features a difluoromethoxyphenyl group instead of chromene.

- Implications :

- Fluorine atoms increase electronegativity and metabolic stability.

- The phenyl group may engage in π-π stacking interactions distinct from chromene’s fused-ring system .

Biological Activity

The compound 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a synthetic organic molecule that incorporates a chromenyl moiety and an oxadiazole ring. This unique combination has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2H-chromen-3-carboxylic acid derivatives with hydrazine to form the oxadiazole ring. Subsequent reactions yield the final acetonitrile derivative. The detailed synthetic pathway can be summarized as follows:

- Formation of Oxadiazole : The initial step involves the condensation of a chromenyl compound with an appropriate hydrazine derivative.

- Acetonitrile Formation : The oxadiazole intermediate is then treated with acetonitrile under controlled conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

These findings suggest that the presence of the oxadiazole ring is crucial for its antimicrobial efficacy, possibly due to its ability to interfere with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using various cancer cell lines revealed that it exhibits cytotoxic effects through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation and survival pathways, such as Bcl-2 and p53.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal models of inflammation demonstrated a significant reduction in inflammatory markers when treated with this compound.

Case Studies

A recent study highlighted the effects of this compound in a mouse model of induced inflammation. Administration resulted in:

- Reduction in Edema : A significant decrease in paw edema was observed compared to control groups.

- Cytokine Level Modulation : Levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were markedly reduced.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For example, evidence from radiolabeling studies suggests using nucleophilic substitution with nitrile precursors in polar aprotic solvents (e.g., DMSO) at elevated temperatures (150°C for 10 minutes) to achieve high yields . Optimization may involve screening solvents (acetonitrile, DMF, DMSO) and temperature gradients to balance reactivity and stability of the chromen moiety. Purification via HPLC or recrystallization is recommended for isolating the final product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the integration of aromatic protons (chromen and oxadiazole rings) and the acetonitrile group.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving torsional angles in the oxadiazole-chromen linkage . Mercury software can visualize intermolecular interactions and packing patterns, aiding in understanding crystallographic voids or polymorphism .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Follow general nitrile-handling protocols: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Evidence from safety data sheets (SDS) of structurally similar nitriles emphasizes proper waste disposal and emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or thermal parameters?

- Methodology :

- Validate data collection parameters (e.g., radiation wavelength, temperature) to rule out experimental artifacts.

- Use SHELXL’s restraints and constraints to refine problematic regions while cross-validating with DFT-calculated bond lengths .

- Analyze thermal ellipsoids in Mercury to identify dynamic disorder or solvent effects .

Q. What strategies can optimize the compound’s stability under varying pH and temperature conditions for biological assays?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products.

- Assess pH-dependent hydrolysis of the oxadiazole ring using UV-Vis spectroscopy. Adjust buffer systems (e.g., phosphate vs. Tris) to minimize decomposition .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Focus on the oxadiazole’s hydrogen-bonding capacity and the chromen ring’s hydrophobic interactions.

- MD simulations (GROMACS) can evaluate binding stability over time, identifying key residues for mutagenesis studies .

Q. What experimental approaches can elucidate the compound’s metabolic pathways in vitro?

- Methodology :

- Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Probe cytochrome P450 isoforms using selective inhibitors (e.g., ketoconazole for CYP3A4).

- Synthesize isotopically labeled analogs (e.g., -acetonitrile) to track metabolic transformations .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different cell lines or assays?

- Methodology :

- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm target engagement.

- Evaluate off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models .

Q. What steps can mitigate discrepancies between computational predictions and experimental binding data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.